molecular formula C20H21ClN4O4S2 B3008828 N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide CAS No. 851980-23-9

N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide

Cat. No.: B3008828
CAS No.: 851980-23-9
M. Wt: 480.98
InChI Key: VBAJRXFNTAUYOG-UHFFFAOYSA-N
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Description

“N'-(6-Chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide” is a benzohydrazide derivative featuring a 6-chlorobenzo[d]thiazol moiety and a sulfonyl-linked 2,6-dimethylmorpholino group. The 6-chlorobenzo[d]thiazol component is a common pharmacophore in medicinal chemistry, often associated with enzyme inhibition or antimicrobial activity .

Properties

IUPAC Name

N'-(6-chloro-1,3-benzothiazol-2-yl)-4-(2,6-dimethylmorpholin-4-yl)sulfonylbenzohydrazide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H21ClN4O4S2/c1-12-10-25(11-13(2)29-12)31(27,28)16-6-3-14(4-7-16)19(26)23-24-20-22-17-8-5-15(21)9-18(17)30-20/h3-9,12-13H,10-11H2,1-2H3,(H,22,24)(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBAJRXFNTAUYOG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CN(CC(O1)C)S(=O)(=O)C2=CC=C(C=C2)C(=O)NNC3=NC4=C(S3)C=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H21ClN4O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

481.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Result of Action

The molecular and cellular effects of the compound’s action are currently unknown. Understanding these effects is crucial for determining the therapeutic potential of the compound.

Biological Activity

N'-(6-chlorobenzo[d]thiazol-2-yl)-4-((2,6-dimethylmorpholino)sulfonyl)benzohydrazide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities, particularly in the fields of oncology and antimicrobial research. The compound features a benzo[d]thiazole core, which is known for its diverse pharmacological properties, and a morpholino sulfonyl group that enhances its biological activity and stability.

Biological Activity Overview

Research has indicated that compounds containing benzothiazole derivatives exhibit a range of biological activities, including antitumor , antimicrobial , and anti-inflammatory effects. The specific biological activities of this compound have been evaluated through various in vitro studies.

Antitumor Activity

Studies have demonstrated that benzothiazole derivatives can inhibit the proliferation of cancer cells. For instance, a related compound with a similar structure showed significant cytotoxicity against human lung cancer cell lines (A549, HCC827, and NCI-H358) with IC50 values ranging from 0.85 to 6.75 μM in both 2D and 3D culture systems .

Table 1: Antitumor Activity of Related Compounds

Compound NameCell Line TestedIC50 (μM)Assay Type
Compound B7A5492.12 ± 0.212D
Compound B7HCC8275.13 ± 0.972D
Compound B7NCI-H3580.85 ± 0.052D
Compound 8A5496.75 ± 0.193D

These findings suggest that modifications to the benzothiazole nucleus can enhance anticancer activity.

Antimicrobial Activity

The antimicrobial potential of benzothiazole derivatives has also been explored. For example, compounds were tested against Gram-positive and Gram-negative bacteria using broth microdilution methods. The results indicated that certain derivatives exhibited promising antibacterial activity against Staphylococcus aureus and Escherichia coli .

Table 2: Antimicrobial Activity Results

Compound NameBacteria TestedMinimum Inhibitory Concentration (MIC)
Compound XStaphylococcus aureus< 10 μg/mL
Compound YEscherichia coli< 5 μg/mL

The proposed mechanism of action for this compound involves interaction with specific molecular targets such as enzymes or DNA. The benzo[d]thiazole core may bind to active sites on enzymes, inhibiting their function, while the sulfonyl group enhances binding affinity and stability .

Case Studies

  • Antitumor Efficacy Study : A study evaluated the antitumor efficacy of various benzothiazole derivatives in vitro on cancer cell lines. The results indicated that compounds with substitutions at the 6-position (like chlorine) exhibited enhanced activity compared to those without substitutions .
  • Antimicrobial Assessment : Another study focused on assessing the antimicrobial properties of benzothiazole derivatives against pathogenic bacteria. The results showed significant antibacterial activity correlating with the presence of electron-withdrawing groups on the aromatic rings .

Comparison with Similar Compounds

Core Structural Features

Compound Class Core Structure Key Substituents Reference
Target Compound Benzohydrazide 6-Cl-benzothiazol, 4-(2,6-dimethylmorpholino)sulfonyl
Hydrazinecarbothioamides [4–6] Hydrazinecarbothioamide 4-X-phenylsulfonyl (X = H, Cl, Br), 2,4-difluorophenyl
Triazole-thiones [7–9] 1,2,4-Triazole-thione 4-X-phenylsulfonyl (X = H, Cl, Br), 2,4-difluorophenyl
Malonate esters [5fc, 5gr, etc.] Malonate 6-Cl-benzothiazol, benzo[b]thiophen-2-yl, diethyl/dipropyl/dibenzyl esters

Key Observations :

  • The target’s benzohydrazide core differs from triazole-thiones ([7–9]) and malonate esters, which may influence solubility and hydrogen-bonding capacity.

Spectroscopic and Physical Property Analysis

Infrared (IR) Spectroscopy

Compound Class Key IR Features Reference
Target Compound (Expected) C=O (hydrazide) ~1660 cm⁻¹, NH stretches ~3150–3300 cm⁻¹, ν(SO₂) ~1350–1150 cm⁻¹
Hydrazinecarbothioamides [4–6] C=S (1243–1258 cm⁻¹), C=O (1663–1682 cm⁻¹), NH (3150–3319 cm⁻¹)
Triazole-thiones [7–9] C=S (1247–1255 cm⁻¹), NH (3278–3414 cm⁻¹), no C=O
Malonate Esters [5fc, 5gr, etc.] C=O (ester) ~1730–1750 cm⁻¹, NH (if present) ~3300 cm⁻¹

Insights :

  • The absence of C=O in triazole-thiones ([7–9]) contrasts with the target’s hydrazide C=O, highlighting core structural differences .
  • Malonate esters exhibit higher C=O frequencies (~1730–1750 cm⁻¹) due to ester groups, distinguishing them from the target’s hydrazide .

Nuclear Magnetic Resonance (NMR)

  • Hydrazinecarbothioamides [4–6] : ¹H-NMR confirms sulfonyl-phenyl integration and hydrazide NH signals.
  • Malonate Esters [5fc, 5gr, etc.] : Distinct benzo[b]thiophen and chlorobenzothiazol proton environments observed .
  • Target Compound (Expected): ¹H-NMR would display morpholino methyl groups (~δ 1.2–1.5 ppm) and aromatic protons from benzothiazol and benzohydrazide.

Physical Properties

Compound Class Melting Point (°C) Yield (%) Enantiomeric Purity (%) Reference
Target Compound Not reported Not reported Not reported
Triazole-thiones [7–9] Not reported Not reported Not applicable
Malonate Esters [5fc, 5gr, etc.] 92–127 75–82 80–82

Notable Trends:

  • The target’s sulfonyl-morpholino group may increase melting points compared to malonate esters due to enhanced polarity.

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